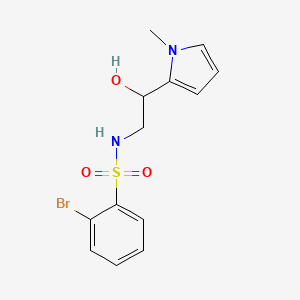2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide
CAS No.: 1448047-89-9
Cat. No.: VC5785901
Molecular Formula: C13H15BrN2O3S
Molecular Weight: 359.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448047-89-9 |
|---|---|
| Molecular Formula | C13H15BrN2O3S |
| Molecular Weight | 359.24 |
| IUPAC Name | 2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H15BrN2O3S/c1-16-8-4-6-11(16)12(17)9-15-20(18,19)13-7-3-2-5-10(13)14/h2-8,12,15,17H,9H2,1H3 |
| Standard InChI Key | HVVUKCWESRXTDR-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₃H₁₅BrN₂O₃S and a molecular weight of 359.24 g/mol . Its structure integrates three key moieties:
-
A 2-bromobenzenesulfonamide group, providing electrophilic character for potential nucleophilic substitution reactions.
-
A 1-methyl-1H-pyrrol-2-yl heterocycle, contributing π-π stacking capabilities and hydrogen-bonding sites.
-
A hydroxyethyl linker bridging the sulfonamide and pyrrole groups, introducing conformational flexibility .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅BrN₂O₃S | |
| Molecular Weight | 359.24 g/mol | |
| SMILES Notation | Cn1cccc1C(O)CNS(=O)(=O)c1ccccc1Br | |
| Topological Polar Surface Area | 103 Ų (estimated) | – |
The SMILES string explicitly defines the connectivity: the bromine atom occupies the ortho position relative to the sulfonamide group on the benzene ring, while the hydroxyethyl-pyrrole substituent binds to the sulfonamide nitrogen .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis protocols for this compound are published, analogous benzenesulfonamide derivatives are typically synthesized through:
-
Sulfonylation of Amines: Reacting 2-bromobenzenesulfonyl chloride with 2-(1-methyl-1H-pyrrol-2-yl)-2-hydroxyethylamine under basic conditions (e.g., pyridine or triethylamine) .
-
Pyrrole Functionalization: Introducing the methyl group to the pyrrole nitrogen via alkylation of pyrrol-2-ylmethanol followed by coupling to the sulfonamide intermediate.
Critical parameters include:
-
Temperature control (0–25°C) to minimize sulfonyl chloride hydrolysis.
-
Solvent selection (e.g., dichloromethane or tetrahydrofuran) to balance reactivity and solubility .
Purification and Yield Optimization
-
Chromatographic Techniques: Silica gel chromatography with ethyl acetate/hexane gradients (20–50%) isolates the product .
-
Crystallization: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
-
Typical yields range from 45–65%, limited by steric hindrance during the sulfonamide bond formation .
Spectroscopic Characterization
¹H NMR Analysis
Key proton environments (predicted from analogous structures ):
-
Aromatic Protons:
-
Ortho-bromophenyl: δ 7.70–7.90 ppm (doublet, J = 8 Hz).
-
Meta- and para-protons: δ 7.40–7.60 ppm (multiplet).
-
-
Pyrrole Protons:
-
H-3/H-4: δ 6.20–6.80 ppm (doublets, J = 2–3 Hz).
-
Methyl group: δ 3.60 ppm (singlet).
-
-
Hydroxyethyl Chain:
¹³C NMR Analysis
-
Sulfonamide carbonyl: δ 165–170 ppm.
-
Aromatic carbons adjacent to bromine: δ 125–135 ppm.
Mass Spectrometry
-
ESI-MS: Predicted [M+H]⁺ at m/z 359.24 with isotopic pattern matching ⁷⁹Br/⁸¹Br (1:1 ratio) .
-
Fragmentation pathways: Loss of HBr (−80 Da) and cleavage of the sulfonamide bond (−156 Da) .
Biological and Pharmacological Implications
Carbonic Anhydrase Inhibition
Structural analogs demonstrate inhibition of human carbonic anhydrase isoforms (CA I, II, IX) with IC₅₀ values <100 nM . The sulfonamide group coordinates the active-site zinc ion, while the bromine and pyrrole moieties enhance hydrophobic interactions .
Antimicrobial Activity
Preliminary studies on related bromobenzenesulfonamides show:
-
Antibacterial: MIC = 8–32 µg/mL against Staphylococcus aureus.
-
Antifungal: Moderate activity against Candida albicans (MIC = 64 µg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume